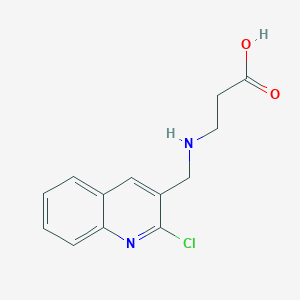
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a nitro group attached to the indole ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol typically involves the following steps:
Nitration of Indole: The indole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Coupling Reaction: The nitrated indole is then coupled with a benzyl halide under basic conditions to form the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate.
Reduction: The nitro group can be reduced to an amino group if required, using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Acyl chlorides, alkyl halides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino derivative
Substitution: Formation of esters or ethers
Aplicaciones Científicas De Investigación
(3-(6-Nitro-1H-indol-1-yl)phenyl)methanol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the production of dyes and pigments due to its indole structure.
Mecanismo De Acción
The mechanism of action of (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring can also interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(3-(6-Amino-1H-indol-1-yl)phenyl)methanol: Similar structure but with an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
(3-(6-Methyl-1H-indol-1-yl)phenyl)methanol:
(3-(6-Methoxy-1H-indol-1-yl)phenyl)methanol: Features a methoxy group, which can influence its solubility and reactivity.
Uniqueness
- The presence of the nitro group in (3-(6-Nitro-1H-indol-1-yl)phenyl)methanol makes it unique compared to its analogs. The nitro group can participate in various chemical reactions, such as reduction and substitution, providing a versatile platform for chemical modifications and biological studies.
Propiedades
Fórmula molecular |
C15H12N2O3 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
[3-(6-nitroindol-1-yl)phenyl]methanol |
InChI |
InChI=1S/C15H12N2O3/c18-10-11-2-1-3-13(8-11)16-7-6-12-4-5-14(17(19)20)9-15(12)16/h1-9,18H,10H2 |
Clave InChI |
AIFZFNQGUAQWTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=CC3=C2C=C(C=C3)[N+](=O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)




![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)
![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)
